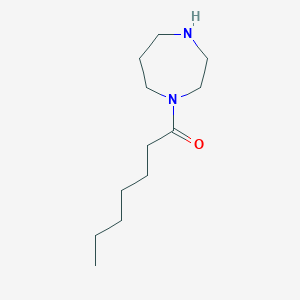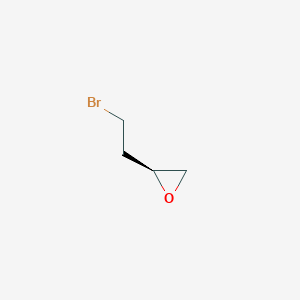
(S)-2-(2-Bromoethyl)oxirane
Übersicht
Beschreibung
-(S)-2-(2-Bromoethyl)oxirane is an organic compound with the molecular formula C3H6BrO. It is a colorless liquid that is soluble in water and miscible with organic solvents. It is primarily used as a reagent in organic synthesis and as a building block in the synthesis of other compounds. It has also been used in the synthesis of polymers, pharmaceuticals, and other compounds. This compound is of great interest to organic chemists due to its wide range of applications in the synthesis of organic compounds.
Wissenschaftliche Forschungsanwendungen
Polymerization and Material Science
(S)-2-(2-Bromoethyl)oxirane has significant applications in polymerization and material science. Shih and Tirrell (1984) demonstrated its conversion to poly-[(2-bromoethyl)oxirane], a white elastomer that is soluble in chloroform and insoluble in methanol. This polymer shows potential in creating polyether-urethane hydrogels, which can absorb significant amounts of water and have applications in biomaterials or as contact lenses (Shih & Tirrell, 1984).
Chemical Synthesis and Modification
In chemical synthesis, this compound is valuable for creating various compounds. For instance, Uchiyama et al. (2003) synthesized isomeric pentacoordinate 1,2-oxastibetanes using this compound, which led to the formation of oxiranes with specific stereochemistry (Uchiyama et al., 2003). Additionally, Jay (1964) described a method for the direct titration of epoxies like this compound, indicating its importance in analytical chemistry (Jay, 1964).
Medicinal Chemistry and Pharmaceutical Applications
This compound plays a role in the synthesis of biologically active compounds. For example, Ekhato (1998) utilized this compound in the enantioselective synthesis of a potent hypoxic cell-selective radiosensitizing anti-cancer agent (Ekhato, 1998). Moreover, Rodríguez-Escrich et al. (2005) developed (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, derived from enantiopure (2S,3S)-phenylglycidol, for the analysis of scalemic mixtures of amines, showcasing its utility in stereochemical analyses (Rodríguez-Escrich et al., 2005).
Industrial and Environmental Applications
Talybov et al. (2022) demonstrated the use of this compound in the synthesis of antimicrobial additives for lubricating oils and fuels, highlighting its industrial and environmental applications (Talybov et al., 2022).
Biochemistry and Organic Chemistry Research
El‐Sayed et al. (2017) used this compound in the synthesis of heterocyclic compounds with potential antibacterial properties, indicating its relevance in biochemistry and organic chemistry research (El‐Sayed et al., 2017).
Chemical Characterization and Analysis
Hewkin and Jackson (1990) explored the ring-opening reactions of this compound, contributing to our understanding of its chemical behavior and potential applications in synthesis (Hewkin & Jackson, 1990).
Eigenschaften
IUPAC Name |
(2S)-2-(2-bromoethyl)oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c5-2-1-4-3-6-4/h4H,1-3H2/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKODPGZNBMIZFX-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61847-07-2 | |
| Record name | (S)-(-)-(2-Bromoethyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



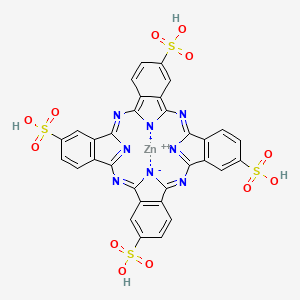
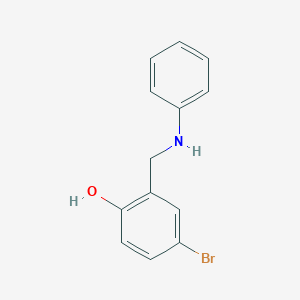

![8-Methyl-8-azabicyclo[3.2.1]octan-6-OL](/img/structure/B3147201.png)

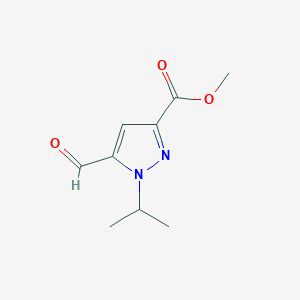


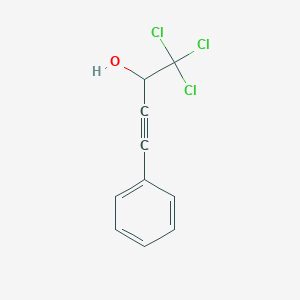
![5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3147244.png)
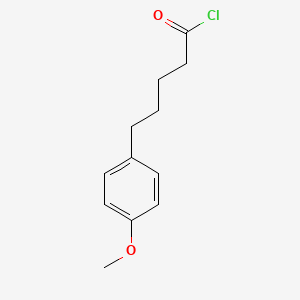
![(4R)-2-[4-Bromo-6-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B3147250.png)
